molecular formula C9H6BrFN2 B6341583 4-Amino-3-bromo-6-fluoroquinoline CAS No. 1065088-21-2

4-Amino-3-bromo-6-fluoroquinoline

Cat. No. B6341583
CAS RN: 1065088-21-2
M. Wt: 241.06 g/mol
InChI Key: RHGXUHXNUGSNLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-3-bromo-6-fluoroquinoline and similar compounds involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-bromo-6-fluoroquinoline consists of a quinoline core, which is a benzene-fused pyridine bicyclic heterocycle . It has a bromo group at the 3rd position, a fluoro group at the 6th position, and an amino group at the 4th position .


Chemical Reactions Analysis

The reactivity of 4-Amino-3-bromo-6-fluoroquinoline includes various reactions. For instance, the bromide group can undergo Pd-catalysed coupling reactions, and the fluoride group can undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

4-Amino-3-bromo-6-fluoroquinoline has a molecular weight of 241.06 . It is a yellow solid that is sparingly soluble in water.

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 4-Amino-3-bromo-6-fluoroquinoline, are synthesized using a variety of methods, such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . These methods are crucial for the production of fluoroquinolines, which have found numerous applications in various fields .

Antibacterial Activity

Fluoroquinolones, a family of compounds that includes 4-Amino-3-bromo-6-fluoroquinoline, exhibit a high level of antibacterial activity. They are known to inhibit bacterial DNA-gyrase, which disrupts bacteria reproduction, making them effective against many strains of bacteria .

Antineoplastic Activity

Some synthetic quinolines, including fluorinated ones, have shown antineoplastic activity. They have been found useful in transplantation medicine, and also for treatment of conditions like rheumatic arthritis and psoriasis .

Antimalarial Drugs

The quinoline skeleton has been used for a long time as a basic structure for the development of synthetic antimalarial drugs . Fluorinated quinolines, such as 4-Amino-3-bromo-6-fluoroquinoline, could potentially be used in the development of new antimalarial drugs.

Treatment of Heart Diseases

Flosequinan, a drug for the treatment of heart diseases, is one of the known drugs that belong to the family of fluoroquinolones . It’s possible that 4-Amino-3-bromo-6-fluoroquinoline could be used in the development of similar drugs.

Agriculture

A number of fluorinated quinolines have found application in agriculture . Given its structural similarity, 4-Amino-3-bromo-6-fluoroquinoline could potentially be used in similar applications.

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals . The unique properties of 4-Amino-3-bromo-6-fluoroquinoline could make it suitable for similar applications.

Cyanine Dyes

Quinolines form a considerable share in the commercial production of cyanine dyes . Given its unique structure, 4-Amino-3-bromo-6-fluoroquinoline could potentially be used in the production of these dyes.

Mechanism of Action

While the specific mechanism of action for 4-Amino-3-bromo-6-fluoroquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. They have been used as a basic structure for the synthesis of antimalarial drugs, and they exhibit antibacterial, antineoplastic, and antiviral activities .

Future Directions

The future directions in the research of 4-Amino-3-bromo-6-fluoroquinoline and similar compounds involve the development of novel methods of synthesis, studying the reactivity of these compounds, and their plausible practical applications . These compounds are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

3-bromo-6-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGXUHXNUGSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672744
Record name 3-Bromo-6-fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromo-6-fluoroquinoline

CAS RN

1065088-21-2
Record name 3-Bromo-6-fluoro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065088-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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